N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve the desired product. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. One-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions are commonly used to produce these compounds on a larger scale . These methods are designed to maximize yield and minimize by-products, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring, which is known for its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and reducing agents such as sodium borohydride . Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are used in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents, which can influence their chemical and biological properties.
Uniqueness: What sets this compound apart is its unique combination of furan and thiophene rings, which may confer distinct reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-2-1-9-19-14)16-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERJAGGSFVWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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